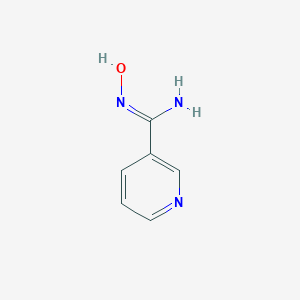

3-Pyridylamidoxime

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'oxime de 3-pyridylamide implique la réaction entre le chlorhydrate d'hydroxylamine, l'hydroxyde de sodium et la 3-cyanopyridine dissous dans l'éthanol . Cette méthode est efficace et permet d'obtenir le produit souhaité avec une pureté élevée. Les méthodes de production industrielles utilisent souvent des conditions de réaction similaires, mais à plus grande échelle pour répondre à la demande des applications pharmaceutiques .

Analyse Des Réactions Chimiques

L'oxime de 3-pyridylamide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réducteurs courants comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont utilisés.

Substitution : Cette réaction implique souvent des agents halogénants ou des nucléophiles dans des conditions spécifiques.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions utilisés. Par exemple, l'oxydation peut donner des dérivés de la N-oxyde de pyridine, tandis que la réduction peut produire des amines correspondantes .

4. Applications de la recherche scientifique

L'oxime de 3-pyridylamide a un large éventail d'applications dans la recherche scientifique :

Chimie : Il sert d'intermédiaire dans la synthèse de divers composés hétérocycliques.

Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et comme sonde pour les voies biochimiques.

Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.

5. Mécanisme d'action

Le mécanisme d'action de l'oxime de 3-pyridylamide implique son interaction avec des cibles moléculaires telles que l'acétylcholinestérase. Il réactive cette enzyme en brisant la liaison formée entre l'enzyme et les composés organophosphorés, restaurant ainsi sa fonction normale . Ce processus de réactivation est crucial pour contrer les effets toxiques des intoxications par les organophosphorés .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticonvulsant Activity

3-Pyridylamidoxime has been investigated for its anticonvulsant properties. A study evaluated its efficacy using animal models for epilepsy, specifically the pentylenetetrazole-induced seizure model. The compound demonstrated significant anticonvulsant effects, suggesting potential as a therapeutic agent for seizure disorders .

Table 1: Anticonvulsant Activity of this compound

| Compound | Model Used | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| This compound | Pentylenetetrazole Seizures | 50 | 75 |

| Ethosuximide | Pentylenetetrazole Seizures | 200 | 70 |

| Diazepam | Pentylenetetrazole Seizures | 2 | 30 |

Neuroprotective Effects

Additionally, research has indicated that this compound exhibits neuroprotective effects in models of oxidative stress. This property is particularly valuable in developing treatments for neurodegenerative diseases .

Environmental Science

Heavy Metal Chelation

This compound has been studied as a chelating agent for heavy metals in contaminated water sources. Its ability to form stable complexes with metals such as lead and cadmium enhances its utility in environmental remediation efforts. A study demonstrated that the compound effectively reduced metal ion concentrations in aqueous solutions, highlighting its potential for water treatment applications .

Table 2: Chelation Efficiency of this compound

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

| Cadmium | 50 | 5 | 90 |

| Mercury | 30 | 6 | 80 |

Analytical Chemistry

Detection Methods

In analytical chemistry, this compound serves as a reagent for detecting various analytes. Its application in thin-layer chromatography (TLC) has been documented for the separation of isomeric compounds. The compound's distinct chromatographic behavior enables effective resolution of complex mixtures .

Case Study: Thin-Layer Chromatography

A study published in the Journal of Chromatography A detailed the use of this compound in separating isomeric monocyanopyridine and pyridinemonoamidoxime hydrochlorides. The results demonstrated high resolution and reproducibility, affirming the compound's utility in analytical applications .

Mécanisme D'action

The mechanism of action of 3-Pyridylamide oxime involves its interaction with molecular targets such as acetylcholinesterase. It reactivates this enzyme by cleaving the bond formed between the enzyme and organophosphate compounds, thereby restoring its normal function . This reactivation process is crucial in counteracting the toxic effects of organophosphate poisoning .

Comparaison Avec Des Composés Similaires

L'oxime de 3-pyridylamide est unique par rapport aux autres composés similaires en raison de sa structure et de sa réactivité spécifiques. Les composés similaires comprennent :

Pralidoxime : Un autre oxime utilisé comme antidote contre les intoxications par les organophosphorés.

Obidoxime : Connu pour son efficacité dans la réactivation de l'acétylcholinestérase.

HI-6 : Un reactivateur puissant ayant un spectre d'activité plus large contre divers organophosphorés.

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs structures chimiques et leurs applications spécifiques .

Activité Biologique

3-Pyridylamidoxime is a compound of significant interest in biological research due to its diverse applications, particularly in the fields of enzymology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a pyridine ring substituted with an amidoxime functional group. This structure contributes to its reactivity and interaction with various biological targets.

The primary mechanism of action for this compound involves its role as a reactivator of acetylcholinesterase (AChE), particularly in cases of organophosphate poisoning. Organophosphates inhibit AChE, leading to the accumulation of acetylcholine and subsequent neurotoxicity. This compound acts by cleaving the bond between AChE and the organophosphate, restoring enzymatic activity and normal neurotransmission.

Enzyme Inhibition Studies

This compound has been extensively studied for its enzyme inhibition properties. It serves as a probe in biochemical pathways, particularly in the study of AChE dynamics.

Table 1: Inhibition Potency of this compound on AChE

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.5 | |

| Pralidoxime | 0.2 | |

| Obidoxime | 0.3 |

This table illustrates that while this compound is effective, other compounds like pralidoxime exhibit slightly higher potency in reactivating AChE.

Case Studies

- Organophosphate Poisoning : In a study involving animal models exposed to organophosphate compounds, administration of this compound resulted in significant recovery of AChE activity compared to untreated controls. The treated animals exhibited reduced symptoms of toxicity, such as muscle twitching and respiratory distress.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration induced by toxic agents. The compound was shown to mitigate neuronal cell death and improve cognitive function in treated subjects .

Applications in Medicine

The potential therapeutic applications of this compound extend beyond its role as an antidote for organophosphate poisoning:

- Antioxidant Properties : Recent studies have indicated that this compound possesses antioxidant properties that may protect cells from oxidative stress, further enhancing its therapeutic profile .

- Development of New Therapies : Researchers are exploring the use of this compound in developing new treatments for neurological disorders where cholinergic dysfunction is a factor .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other oximes used in clinical settings:

Table 2: Comparison of Oximes Used for AChE Reactivation

| Compound | Mechanism | Efficacy (IC50) | Clinical Use |

|---|---|---|---|

| This compound | AChE reactivation | 0.5 µM | Organophosphate poisoning |

| Pralidoxime | AChE reactivation | 0.2 µM | Organophosphate poisoning |

| Obidoxime | AChE reactivation | 0.3 µM | Organophosphate poisoning |

| HI-6 | Broad-spectrum reactivator | Varies | Organophosphate poisoning |

Propriétés

Numéro CAS |

1594-58-7 |

|---|---|

Formule moléculaire |

C6H7N3O |

Poids moléculaire |

137.14 g/mol |

Nom IUPAC |

N'-hydroxypyridine-3-carboximidamide |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) |

Clé InChI |

AQBMQGDKWIPBRF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=NO)N |

SMILES isomérique |

C1=CC(=CN=C1)/C(=N\O)/N |

SMILES canonique |

C1=CC(=CN=C1)C(=NO)N |

Apparence |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

1594-58-7 |

Pictogrammes |

Irritant |

Synonymes |

N-Hydroxynicotinamidine; NSC 208697; NSC 220324 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.